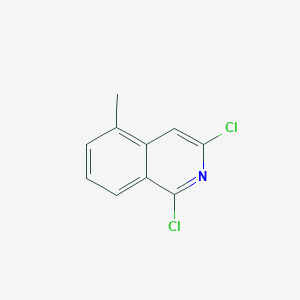

1,3-Dichloro-5-methylisoquinoline

Description

1,3-Dichloro-5-methylisoquinoline (CAS: 21902-40-9) is a halogenated isoquinoline derivative with a methyl substituent at the 5-position and chlorine atoms at the 1- and 3-positions. It is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate preparation . The compound’s structure (C₁₀H₇Cl₂N) combines aromaticity with electron-withdrawing (Cl) and electron-donating (CH₃) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

1,3-dichloro-5-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSLPCOBAYAVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615483 | |

| Record name | 1,3-Dichloro-5-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21902-40-9 | |

| Record name | 1,3-Dichloro-5-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methylisoquinoline can be synthesized through various synthetic routes, including:

Biltz synthesis: This method involves the reaction of 5-methylisoquinoline with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.

Sandmeyer reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

1,3-Dichloro-5-methylisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed, often under reflux conditions.

Major Products Formed:

Oxidation: this compound-1-oxide

Reduction: Reduced derivatives of this compound

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemistry

DCMIQ serves as a versatile intermediate in organic synthesis. It is used to create more complex molecules, including:

- Pharmaceuticals: DCMIQ derivatives have been explored for their potential therapeutic effects.

- Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Table 1: Key Reactions Involving DCMIQ

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts DCMIQ to its corresponding oxide | Potassium permanganate (KMnO4) |

| Reduction | Forms reduced derivatives | Lithium aluminum hydride (LiAlH4) |

| Substitution | Chlorine atoms replaced by other functional groups | Sodium hydroxide (NaOH), Ammonia (NH3) |

Biology

In biological research, DCMIQ has been investigated for its interaction with various enzymes and pathways. Notably, it has shown potential as an inhibitor of thymidine phosphorylase (TP), which is implicated in several diseases, including cancer and chronic inflammatory conditions .

Case Study: Inhibition of Thymidine Phosphorylase

- A study synthesized derivatives of isoquinoline-based oxadiazoles, demonstrating that modifications to the DCMIQ structure can enhance inhibitory activity against TP. The most potent analogs exhibited IC50 values ranging from 1.10 µM to 54.60 µM .

Medicine

DCMIQ has been evaluated for its medicinal properties, particularly as an antimicrobial and anticancer agent. Research indicates that compounds derived from DCMIQ can modulate biological processes by interacting with specific molecular targets.

Mechanism of Action

- The compound may bind to enzymes or receptors, leading to altered cellular functions that could be leveraged for therapeutic benefits.

Industry

In industrial applications, DCMIQ is utilized in the production of dyes and pigments due to its stability and reactivity. Its unique chemical structure allows for diverse applications in materials science.

Mechanism of Action

The mechanism by which 1,3-dichloro-5-methylisoquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs in the Isoquinoline Family

Key structural analogs include positional isomers and derivatives with varying substituents. A comparative analysis is provided below:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The dichloro groups in this compound increase electrophilicity, making it reactive in Suzuki-Miyaura and Ullmann-type couplings . In contrast, methoxy-substituted analogs (e.g., 1-Chloro-5-methoxyisoquinoline) exhibit enhanced solubility in polar solvents due to the electron-donating OCH₃ group .

- Thermal Stability: Halogenated isoquinolines generally exhibit higher thermal stability than non-halogenated analogs. However, methyl-substituted derivatives may have lower melting points due to reduced symmetry .

Biological Activity

1,3-Dichloro-5-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 214.08 g/mol

- Boiling Point : 320.7 °C

- Purity : 98% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Research indicates that isoquinoline derivatives often inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and topoisomerases . The specific inhibition profile of this compound remains to be fully elucidated but may involve similar mechanisms.

- Antimicrobial Activity : Isoquinoline derivatives have shown promising antimicrobial properties. For instance, certain isoquinoline compounds exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger .

Biological Activities

-

Anticancer Properties :

- Isoquinoline derivatives are known for their potential in targeting cancer-related pathways. Studies have shown that they can interfere with the proliferation of cancer cells by modulating cell cycle regulators and apoptosis pathways .

- A case study demonstrated that related isoquinoline compounds inhibited the growth of various cancer cell lines, suggesting a possible role for this compound in cancer therapy .

- Antimicrobial Effects :

-

Neuroprotective Effects :

- Some isoquinolines have been investigated for neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact neuroprotective mechanisms of this compound are yet to be explored but may involve antioxidant activities or modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Case Studies

One notable study focused on the synthesis and biological evaluation of isoquinoline derivatives, including this compound. The researchers reported that certain derivatives displayed significant inhibition against specific cancer cell lines with IC values in the low micromolar range . Another study highlighted the compound's potential as an antimicrobial agent, demonstrating effective inhibition against clinically relevant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.